8-phenylpyrido[3,4-d]pyridazin-5(6H)-one
CAS No.: 116776-21-7
Cat. No.: VC8370912
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
![8-phenylpyrido[3,4-d]pyridazin-5(6H)-one - 116776-21-7](/images/structure/VC8370912.png)
Specification
CAS No. | 116776-21-7 |
---|---|
Molecular Formula | C13H9N3O |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 8-phenyl-6H-pyrido[3,4-d]pyridazin-5-one |
Standard InChI | InChI=1S/C13H9N3O/c17-13-12-8-16-15-7-11(12)10(6-14-13)9-4-2-1-3-5-9/h1-8H,(H,14,17) |
Standard InChI Key | XQVAZZRAEIBPCF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CNC(=O)C3=CN=NC=C23 |
Canonical SMILES | C1=CC=C(C=C1)C2=CNC(=O)C3=CN=NC=C23 |
Introduction
Structural and Chemical Properties
Molecular Architecture
8-Phenylpyrido[3,4-d]pyridazin-5(6H)-one (C₁₃H₉N₃O, MW 223.23 g/mol) features a bicyclic system comprising a pyridazinone ring fused to a pyridine moiety at positions 3 and 4, with a phenyl group at the 8-position . The pyridazinone core contributes to electron-deficient characteristics, enabling π-π stacking interactions with aromatic residues in enzymatic binding pockets . X-ray crystallography of analogous compounds reveals planar geometry, with the phenyl group adopting a perpendicular orientation relative to the fused ring system to minimize steric hindrance .
Physicochemical Characteristics
While experimental data for this specific compound remain limited, structural analogs exhibit logP values ranging from 2.1 to 3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The presence of hydrogen-bond acceptors (N and O atoms) enhances solubility in polar solvents, though the phenyl group reduces aqueous solubility compared to unsubstituted pyridazinones .
Synthetic Methodologies
Friedel-Crafts Acylation and Cyclocondensation
A common route involves Friedel-Crafts acylation of picolinic acid anhydride with benzene, yielding 3-benzoyl picolinic acid intermediates. Subsequent cyclocondensation with hydrazine derivatives forms the pyridazinone ring . For example, reacting 3-benzoyl picolinic acid with hydrazine hydrate under reflux produces 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one in 65–72% yields .
Cross-Coupling Strategies
Modern approaches employ palladium-catalyzed cross-coupling to introduce substituents. Suzuki-Miyaura reactions with arylboronic acids enable diversification at the 8-position, while Buchwald-Hartwig amination installs amino groups at the 2-position . A representative synthesis of 8-cyclopropyl analogs utilizes:
-
Suzuki coupling: 8-Bromo precursors react with cyclopropylboronic acid (Pd(dppf)Cl₂, Na₂CO₃, THF, 65°C) .
-
Sulfonation: Treatment with methylsulfonyl chloride yields sulfone intermediates for nucleophilic substitution .
Table 1: Representative Synthesis Yields
Reaction Step | Reagents/Conditions | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, THF, 65°C | 85–92 |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Toluene | 78–84 |
Sulfonation | m-CPBA, CH₂Cl₂ | 62–75 |
Biological Activity and Mechanism
Kinase Inhibition
Pyrido[3,4-d]pyridazin-5-ones exhibit potent inhibition of monopolar spindle 1 (MPS1) kinase, a target in oncology. Compound 34h (IC₅₀ = 0.8 nM) demonstrates 500-fold selectivity over PLK1 and Aurora kinases due to:
-
Hinge binding: The pyridazinone N1 atom forms hydrogen bonds with Glu603 and Cys604 .
-
Hydrophobic interactions: The phenyl group occupies a lipophilic pocket lined by Leu654 and Val539 .
Cellular assays show 85% inhibition of MPS1 autophosphorylation at 50 nM, correlating with G₂/M arrest in HCT116 cells .
MAO-B Selectivity
Derivatives bearing 2-fluorophenylpiperazine moieties (e.g., T3, IC₅₀ = 39 nM) inhibit MAO-B with 107-fold selectivity over MAO-A . Docking studies reveal:
-
π-π stacking: The pyridazinone ring interacts with Tyr398 and Tyr435 in MAO-B .
-
Hydrophobic contacts: The fluorophenyl group engages FAD and Ile199 .
Table 2: MAO-B Inhibition Data
Compound | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
---|---|---|
T1 | 7.68 | <1 |
T3 | 0.039 | 107.4 |
T6 | 0.12 | 89.2 |
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
Optimized analogs exhibit improved hepatic stability compared to early leads. Compound 34h shows:
-
Plasma protein binding: 92%, necessitating dose adjustments for free drug exposure .
CYP450 inhibition assays indicate minimal off-target activity (IC₅₀ > 50 µM for CYP3A4/2D6) .
Toxicity Considerations
Acute toxicity studies in rodents reveal:
-
LD₅₀: >500 mg/kg (single oral dose).
-
Hematological effects: Transient neutropenia at 100 mg/kg/day .
Future Directions and Challenges
Improving Bioavailability
Strategies to enhance solubility include:
-
Prodrug approaches: Phosphonate esters to mask polar groups .
-
Nanoparticle formulations: Lipid-based carriers to bypass efflux transporters .
Target Expansion
Ongoing efforts explore this scaffold for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume